molecular formula C20H23NO2 B2836526 1-Cyclobutyl-2-[(2-phenylmethoxyphenoxy)methyl]aziridine CAS No. 2418719-99-8

1-Cyclobutyl-2-[(2-phenylmethoxyphenoxy)methyl]aziridine

Cat. No.: B2836526
CAS No.: 2418719-99-8
M. Wt: 309.409
InChI Key: JBMZWNLALMAGRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 1-Cyclobutyl-2-[(2-phenylmethoxyphenoxy)methyl]aziridine is characterized by a cyclobutyl group, an aziridine group, and phenylmethoxyphenoxy group. The exact 3D structure would require more specific data or computational modeling to determine.


Chemical Reactions Analysis

Aziridines, including this compound, can undergo anionic and cationic ring-opening polymerizations . This process can produce polyamines with various structures .

Safety and Hazards

As a research chemical, 1-Cyclobutyl-2-[(2-phenylmethoxyphenoxy)methyl]aziridine is not intended for human or veterinary use. Therefore, it should be handled with appropriate safety measures in a research setting.

Future Directions

Aziridines, including 1-Cyclobutyl-2-[(2-phenylmethoxyphenoxy)methyl]aziridine, have potential applications in the development of polymers with antibacterial and antimicrobial properties, CO2 adsorption, chelation, materials templating, and non-viral gene transfection . These areas could be potential future directions for research involving this compound.

Properties

IUPAC Name

1-cyclobutyl-2-[(2-phenylmethoxyphenoxy)methyl]aziridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-2-7-16(8-3-1)14-22-19-11-4-5-12-20(19)23-15-18-13-21(18)17-9-6-10-17/h1-5,7-8,11-12,17-18H,6,9-10,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMZWNLALMAGRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CC2COC3=CC=CC=C3OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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